tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)8-9-10(15)6-7-14(9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
JBLMALJOZAQHFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of N-Substituted Amino Acids
One of the classical methods involves starting with amino acid derivatives such as glycine methyl ester or L-tyrosine derivatives , followed by cyclization to form the pyrrolidine ring:
- Step 1: Protection of amino groups (e.g., Boc protection).
- Step 2: Alkylation or acylation at the alpha-carbon using reagents like ethyl chloroformate or ethoxy-oxo derivatives.
- Step 3: Cyclization via intramolecular nucleophilic attack, often facilitated by bases such as sodium hydride or potassium tert-butoxide.
For example, a study reported the use of Meldrum’s acid activation to generate intermediates that cyclize to pyrrolidine derivatives with the desired side chain, followed by deprotection and further functionalization (see reference).
Alkylation with Ethoxy-oxoalkyl Halides
Another method involves alkylation of a pyrrolidine core with 2-ethoxy-2-oxoethyl halides :
- Preparation of the alkylating agent: Synthesis of 2-ethoxy-2-oxoethyl halides (e.g., bromides or chlorides) via reaction of ethoxy-oxo acids with halogenating agents.
- Alkylation step: Nucleophilic substitution of the pyrrolidine nitrogen or carbon with the prepared halide under basic conditions, such as potassium carbonate or sodium hydride, often in polar aprotic solvents like dimethylformamide or dichloromethane.
This approach is supported by the synthesis of related compounds where alkylation with halogenated derivatives yields the side chain at the 2-position of pyrrolidine.
Use of Protecting Groups and Sequential Functionalization
Protection strategies are critical to prevent undesired reactions:
- tert-Butyl carbamate (Boc) is used to protect the amino group at the nitrogen atom.
- The side chain is introduced via esterification or acylation at the 2-position, often using ethyl chloroformate or ethyl oxalyl chloride .
Post-functionalization, deprotection steps involve acid treatment (e.g., trifluoroacetic acid) to remove Boc groups, followed by purification.
Representative Reaction Scheme
Below is a simplified schematic of a typical synthetic route:
Glycine methyl ester → Boc protection → Alkylation with ethoxy-oxoalkyl halide → Cyclization to pyrrolidine ring → Deprotection and purification → Final compound
Note: Variations depend on starting materials and specific reagents used.
Data Tables Summarizing Preparation Conditions
Research Findings and Optimization Strategies
Recent research emphasizes the importance of:
- Choice of protecting groups : Boc groups provide stability during multi-step syntheses and are easily removable under mild acidic conditions.
- Solvent selection : Polar aprotic solvents like dimethylformamide improve nucleophilic substitution efficiency.
- Reaction temperature : Lower temperatures during alkylation reduce side reactions, while reflux conditions favor cyclization.
- Purification techniques : Flash chromatography and recrystallization are standard for isolating high-purity products.
Studies suggest that alkylation with ethoxy-oxoalkyl halides under controlled basic conditions yields the desired side chain with high regioselectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolidine and Piperidine Families
The compound shares structural motifs with several analogues, differing in ring size, substituent positions, and functional groups. Key examples include:
Table 1: Structural Comparison of Selected Analogues
Physical and Spectroscopic Properties
Table 2: NMR Data Comparison
The 3-oxo group in the target compound introduces a strong deshielding effect, distinguishing its ¹³C NMR from analogues without this substituent.
Stability and Reactivity Trends
- Boc Group Stability : All Boc-protected compounds (e.g., 664364-29-8, 135716-09-5) resist nucleophilic attack but cleave under acidic conditions.
- 3-Oxo vs.
Biological Activity
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate, with CAS number 1279815-78-9, is a synthetic organic compound belonging to the pyrrolidine class. Its unique structure includes a tert-butyl group and an ethoxy moiety, which contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H21NO5, with a molecular weight of 271.31 g/mol. The compound exhibits a high degree of solubility and favorable absorption characteristics, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| Purity | 97% |
| CAS Number | 1279815-78-9 |
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with ethyl bromoacetate in the presence of base catalysts such as triethylamine. This method allows for the formation of the desired compound with high yields and purity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit promising anticancer activity. For instance, research utilizing the A549 human lung adenocarcinoma model demonstrated that compounds within this class can significantly reduce cell viability, suggesting their potential as chemotherapeutic agents .
In a comparative study, several pyrrolidine derivatives were assessed for their cytotoxic effects on both cancerous and non-cancerous cells. The results indicated that certain structural modifications enhanced anticancer efficacy while minimizing toxicity to normal cells. Specifically, compounds containing free amino groups showed more potent activity compared to those with acetylamino fragments .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that it possesses antibacterial and antifungal activities against various pathogens. The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Case Studies
- Anticancer Activity in A549 Cells : A study evaluated the cytotoxic effects of this compound on A549 cells. The compound was tested at a concentration of 100 µM for 24 hours using an MTT assay. Results indicated a significant reduction in cell viability compared to control groups, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and other bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting its utility in developing new antimicrobial therapies .
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor functions, leading to altered cellular responses such as apoptosis in cancer cells or disruption of microbial growth processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
